18-Methyl-19-nortestosterone

Description

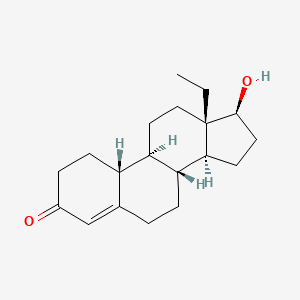

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-18,21H,2-10H2,1H3/t14-,15+,16+,17-,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYZQDCRLYHHHP-ZOFHRBRSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1CCC2O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)CC[C@H]34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101237364 | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

793-54-4, 793-55-5 | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=793-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-Ethyl-17-hydroxy-gon-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Methyl-19-nortestosterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-methyl-19-nortestosterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gon-4-en-3-one, 13-ethyl-17-hydroxy-, (17β)-(±)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101237364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17.BETA.-HYDROXY-13.BETA.-ETHYL-4-GONEN-3-ONE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B802ECT5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 18-METHYL-19-NORTESTOSTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6AL6ML53DZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Characterization in Research

Strategies for the Total Synthesis of 18-Methyl-19-nortestosterone.

The total synthesis of this compound and its analogs has been a subject of extensive research, leading to the development of multiple synthetic routes. acs.orgacs.org These strategies often aim for efficiency, stereocontrol, and the ability to introduce diverse functionalities.

Design and Optimization of Reaction Pathways.

The design of synthetic pathways for this compound often involves the construction of the core steroid skeleton followed by the introduction of the key functional groups. Researchers have explored various approaches, including those starting from simple, achiral precursors and building the complex polycyclic system through a series of carefully planned reactions. nih.gov A notable strategy involves the use of the Hajos-Parrish indenone, a versatile building block in steroid synthesis, which can be prepared from 2-methyl-1,3-cyclopentanedione. nih.gov This intermediate provides a foundation for the stereocontrolled assembly of the B, C, and D rings of the steroid. nih.gov

Utilization of Precursors and Semi-Synthetic Routes.

Semi-synthetic routes, starting from readily available steroid precursors, offer an alternative to total synthesis. These approaches leverage the existing and often complex stereochemistry of natural steroids to simplify the synthetic process. For instance, 19-nortestosterone itself can serve as a starting material for the synthesis of its enantiomer, ent-19-nortestosterone, through a multi-step process that involves the removal and reintroduction of a methyl group and the inversion of the A and D rings. researchgate.net

Another common precursor is estradiol (B170435) monomethyl ether, which can be subjected to a Birch reduction to form the corresponding dihydrobenzene derivative, a key intermediate in the synthesis of 19-norsteroids. wikipedia.org The choice of precursor often depends on the desired final product and the efficiency of the subsequent chemical transformations. For example, the synthesis of 18-methyl androstane (B1237026) and pregnane (B1235032) derivatives has been achieved from estr-4-en-17-ol. wikipedia.org

Stereochemical Considerations in this compound Synthesis.

The biological activity of steroids is highly dependent on their three-dimensional structure. Therefore, controlling the stereochemistry during the synthesis of this compound and its analogs is of paramount importance.

Control of Stereoselectivity and Enantiomeric Purity.

Achieving high stereoselectivity is a central challenge in steroid synthesis. This involves controlling the relative and absolute configuration of multiple chiral centers within the molecule. In the context of this compound, the stereochemistry at positions C-8, C-9, C-10, C-13, C-14, and C-17 is crucial.

Several strategies are employed to control stereoselectivity. The use of chiral catalysts, such as L-proline in the intramolecular aldol (B89426) condensation to form the Hajos-Parrish ketone, can induce a high degree of enantioselectivity. nih.gov Substrate-controlled reactions, where the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction, are also widely used. For example, the reduction of a 17-keto group with sodium borohydride (B1222165) typically yields the 17β-hydroxy isomer due to the steric hindrance of the 18-methyl group, which blocks the approach of the hydride from the top face. csic.es

The synthesis of specific stereoisomers, such as the unnatural enantiomer ent-19-nortestosterone, has been accomplished by taking advantage of the molecule's near-symmetry. researchgate.net This complex synthesis involves a series of reactions that effectively invert the stereochemistry of the natural product. researchgate.net

Impact of Stereochemistry on Molecular Structure.

Molecular modeling studies have shown that the presence and orientation of the C-18 methyl group can affect the binding affinity of the steroid to its receptor. nih.gov For instance, in the context of neurosteroid analogs, the C-18 methyl group appears to be important for the molecule's activity. nih.gov The steric bulk of the 18-methyl group can also influence the reactivity of nearby functional groups. For example, it sterically hinders the attack of reagents on the β-face of the D-ring, which is a key factor in the stereoselective reduction of the 17-ketone. csic.es

Derivatization and Analog Development for Structure-Activity Relationship Studies.

To explore the relationship between the chemical structure of this compound and its biological activity, researchers have synthesized a wide range of derivatives and analogs. nih.govfrontiersin.org These studies are essential for identifying the structural features responsible for a compound's specific pharmacological profile and for designing new molecules with improved properties.

The modification of the 17α-position has been a particular focus of research. The introduction of an ethynyl (B1212043) group at this position, for instance, is a common modification in the development of synthetic progestins. nih.goviptsalipur.org Further chemical modifications of this ethynyl group can lead to derivatives with enhanced androgenic bioactivity. nih.gov

Esterification of the 17β-hydroxyl group is another common derivatization strategy. google.com This modification can alter the pharmacokinetic properties of the parent compound. For example, the acetate (B1210297) ester of 17α-ethinyl-18-methyl-19-nortestosterone has been prepared and studied. google.com

The development of analogs also involves modifications to the steroid's core structure. For example, the synthesis of 7α-methyl-19-nortestosterone (MENT) and its derivatives has been explored to create compounds with specific biological activities. wikipedia.org Structure-activity relationship studies have shown that the removal of the C-19 methyl group can increase the anabolic-to-androgenic ratio. wikipedia.org The introduction of a methyl group at the 11β-position has been shown to completely block aromatization, a key metabolic pathway for some androgens. nih.gov

Below is a table summarizing some of the key modifications and their reported effects based on research findings:

| Modification | Position(s) | Example Derivative/Analog | Reported Effect on Activity/Properties | Reference(s) |

| Ethynylation | 17α | 17α-Ethinyl-18-methyl-19-nortestosterone | Possesses significant intrinsic androgenicity. | nih.gov |

| Esterification | 17β | 17α-Ethinyl-18-methyl-19-nortestosterone acetate | Studied for its biological properties. | google.com |

| Methylation | 7α | 7α-Methyl-19-nortestosterone (MENT) | Potent androgen with resistance to 5α-reductase. | wikipedia.orgnih.gov |

| Methylation | 11β | 11β-Methyl-19-nortestosterone (MNT) | Blocks aromatization. | nih.gov |

| Removal of Methyl Group | 19 | 19-Nortestosterone | Increased anabolic to androgenic ratio. | wikipedia.org |

These studies collectively contribute to a deeper understanding of the structure-activity relationships of this compound and guide the design of new steroidal compounds with tailored pharmacological profiles.

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

The definitive identification and purity verification of synthetic steroids like this compound rely on a combination of advanced analytical techniques. In research settings, spectroscopic methods provide detailed structural information, while chromatographic methods are essential for separating the compound from impurities and reaction byproducts.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of steroid molecules. While a complete, publicly available assignment of the ¹H and ¹³C NMR spectra for this compound is not readily found in current literature, the process for its characterization follows established principles for steroid analysis. rsc.org The analysis would involve a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments to assign every proton and carbon signal and to confirm the steroid's unique three-dimensional structure. acs.orgmdpi.com

Historically, the chemical shifts of the angular methyl groups (C-18 and C-19 in testosterone (B1683101), but in this case, the C-13 ethyl group) have been crucial for initial structural assessment. rsc.org For this compound, the key structural features to be confirmed by NMR would include:

The presence of the ethyl group at the C-13 position, replacing the typical methyl group.

The absence of the C-19 methyl group, characteristic of a nortestosterone derivative.

The α,β-unsaturated ketone in the A-ring (a C=C double bond at C4-C5 and a carbonyl group at C-3).

The stereochemistry at all chiral centers, confirmed through Nuclear Overhauser Effect (NOE) correlations. acs.org

In ¹H NMR, the vinylic proton at C-4 would appear as a distinct singlet in the downfield region. The protons of the C-18 ethyl group would present as a characteristic triplet and quartet. i.moscow In ¹³C NMR, the signals for the carbonyl carbon (C-3), the olefinic carbons (C-4 and C-5), and the carbons of the C-13 ethyl group would be diagnostic. mdpi.com The table below illustrates typical chemical shifts for key functional groups in related steroid structures, which would be used as a reference for assigning the spectrum of this compound.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Key Steroid Moieties This table is based on data from related steroid compounds to illustrate the expected chemical shift regions.

| Functional Group | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Reference Compound(s) |

|---|---|---|---|---|

| A-Ring Enone | C4-H | ~5.7 - 5.9 | ~123 - 125 | Testosterone, 19-Nortestosterone mdpi.com |

| C3=O | - | ~199 - 200 | ||

| C13-Ethyl Group | -CH₂- | ~1.40 (m) | ~15 - 25 | Norgestrel google.com |

| -CH₃ | ~0.92 (t) | ~11 - 14 | ||

| C17-Hydroxy | C17-H | ~3.6 - 3.8 | ~80 - 83 | Testosterone mdpi.com |

Mass spectrometry (MS), particularly when coupled with Gas Chromatography (GC-MS), is a cornerstone for the identification and metabolic profiling of steroids. dshs-koeln.detandfonline.com This technique provides the molecular weight of the compound and characteristic fragmentation patterns that serve as a molecular fingerprint.

For this compound, analysis would typically involve chemical derivatization, such as conversion to a trimethylsilyl (B98337) (TMS) ether, to increase volatility and produce predictable fragmentation upon electron ionization (EI). tandfonline.comnih.gov The mass spectrum of the derivatized compound would show a molecular ion peak (M⁺) corresponding to the mass of the derivatized molecule. The subsequent fragmentation pattern is crucial for confirming the structure. Steroids with a 17-hydroxy group and a saturated D-ring often exhibit a characteristic fragment at a mass-to-charge ratio (m/z) of 143, corresponding to the cleavage of the D-ring. tandfonline.com The absence of a C-19 methyl group and the presence of a C-13 ethyl group would influence the fragmentation of the A and B rings, leading to a unique pattern compared to testosterone or nandrolone. nih.govacs.org

Metabolism studies of 17ɑ-methyl-19-nortestosterone have identified several urinary metabolites, with mass spectra and fragmentation patterns proposed for each. nih.gov These studies provide a framework for identifying the parent compound and its metabolic products in complex biological matrices.

Table 2: Predicted and Observed Diagnostic Ions for this compound and Related Steroids in GC-MS Data is compiled from studies on 17ɑ-methyl-19-nortestosterone and other 17-methylated steroids to illustrate expected fragmentation.

| Ion (m/z) | Proposed Fragment/Origin | Significance | Reference(s) |

|---|---|---|---|

| 432 | [M]⁺ of di-TMS derivative of a reduced metabolite | Molecular ion of a fully saturated and derivatized metabolite. | tandfonline.com |

| 287 | Fragment from M⁺ of a reduced metabolite | Characteristic fragment indicating the steroid core structure after derivatization. | tandfonline.com |

| 143 | D-ring fragment with 17-methyl and 17-OTMS group | Highly characteristic ion for 17α-methyl-17β-hydroxy steroids. | tandfonline.com |

| 130 | D-ring fragment after loss of a methyl group | Common fragment in 17-methylated steroids. | tandfonline.com |

Chromatography is the primary method for separating this compound from starting materials, byproducts, and isomers, thereby allowing for its purification and the assessment of its purity. bioline.org.br Various chromatographic techniques are employed in steroid analysis, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both preparative purification and analytical purity assessment. qucosa.detandfonline.com Reversed-phase HPLC, typically using a C18 column, is common for separating steroids based on their hydrophobicity. tandfonline.comcabidigitallibrary.org A gradient elution with a mobile phase consisting of solvents like methanol (B129727), acetonitrile (B52724), and water allows for the effective separation of a wide range of steroids in a single run. tandfonline.com Detection is often performed using a diode-array detector (DAD) or a mass spectrometer (LC-MS). nih.govtandfonline.com

Gas Chromatography (GC) , almost always coupled with MS (GC-MS), provides excellent separation efficiency and definitive identification. nih.govresearchgate.net Due to the high boiling points of steroids, they must be derivatized prior to analysis to make them volatile. nih.gov Capillary columns with non-polar stationary phases are typically used, and a programmed temperature ramp ensures the elution of all compounds of interest. tandfonline.com

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it suitable for screening purposes. bioline.org.br Different solvent systems (mobile phases) can be used to achieve separation on silica (B1680970) gel plates, and visualization can be done under UV light or with chemical staining reagents. bioline.org.br

Table 3: Exemplary Chromatographic Conditions for the Analysis of 19-Nortestosterone and Related Anabolic Steroids This table summarizes typical conditions reported in the literature for steroid analysis.

| Technique | Stationary Phase (Column/Plate) | Mobile Phase | Detection | Application | Reference(s) |

|---|---|---|---|---|---|

| HPLC-DAD | C18 (e.g., 150 x 4.6 mm, 2.7 µm) | Gradient of Methanol/Water | UV (254 nm) | Simultaneous determination of multiple steroids in supplements. | tandfonline.com |

| GC-MS | Non-polar capillary column (e.g., HP-Ultra-1) | Helium (carrier gas) with temperature programming | Mass Spectrometry (EI) | Metabolite identification in urine. | tandfonline.comqucosa.de |

| LC-MS/MS | Reversed-phase C18 (e.g., 150 x 2.1 mm, 5 µm) | Gradient of Methanol/Water | Tandem MS (ESI+) | Quantification of nortestosterone in biological samples. | nih.govcabidigitallibrary.org |

| HPTLC | Silica Gel 60 F254 | Chloroform/Acetone (9:1) or other mixtures | Densitometry (245 nm) | Separation of anabolic steroids in dietary supplements. | bioline.org.br |

Molecular Interactions and Receptor Binding Profiling of 18 Methyl 19 Nortestosterone

Androgen Receptor Binding Kinetics and Affinity Studies (in vitro)

In vitro studies are crucial for characterizing the direct interaction between 18-Methyl-19-nortestosterone and the androgen receptor (AR). The addition of a methyl group at the C18 position significantly influences its binding characteristics.

The dissociation constant (Kd) and inhibition constant (Ki) are key parameters that quantify the affinity of a ligand for its receptor. A lower value for these constants indicates a higher binding affinity. For 19-nortestosterone, a related compound, the inhibition constant (Ki) for its complex with Δ⁵-3-oxosteroid isomerase has been a subject of study. researchgate.netannualreviews.org While specific Kd and Ki values for this compound are not extensively documented in the provided results, the binding affinity of related compounds provides a comparative context. For instance, the progestin norgestrel, which is 17α-ethynyl-18-methyl-19-nortestosterone, shows no detectable binding to the human membrane progesterone (B1679170) receptor α (hu-mPRα) at concentrations up to 10⁻⁵ M. nih.gov

Table 1: Comparative Binding Data of Related Androgens

| Compound | Receptor/Protein | Parameter | Value |

|---|---|---|---|

| 19-Nortestosterone | Δ⁵-3-oxosteroid isomerase | Ki | 5.2 x 10⁻⁶ M annualreviews.org |

| Norgestrel | hu-mPRα | Binding Affinity | No detectable binding at 10⁻⁵ M nih.gov |

| Medroxyprogesterone Acetate (B1210297) (MPA) | Androgen Receptor | Kd | Slightly greater than Dihydrotestosterone (B1667394) (DHT) oup.com |

| Oxandrolone | Androgen Receptor | Ki | 62 nM oup.com |

This table presents binding data for compounds structurally related to this compound to provide a comparative framework for its receptor interactions.

Studies comparing the binding affinities of synthetic androgens to endogenous ones like testosterone (B1683101) and dihydrotestosterone (DHT) are essential for understanding their relative potencies. The removal of the 19-methyl group, as seen in 19-nortestosterone, can alter binding affinity. nih.gov For example, 7α-methyl-19-nortestosterone (MENT) exhibits a relative binding affinity to the androgen receptor that is 3-4 times higher than that of testosterone. researchgate.net In contrast, testosterone shows a higher affinity for the human membrane progesterone receptor α (hu-mPRα) with a relative binding affinity (RBA) of 22.4%, compared to 19-nortestosterone's RBA of 7.4%. nih.gov However, the reverse is observed for the nuclear progesterone receptor. nih.gov The 5α-reduction of testosterone increases its affinity for the androgen receptor, while the 5α-reduction of 19-nortestosterone can decrease its binding affinity. nih.gov

Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki).

Progesterone Receptor Binding Characteristics (in vitro)

19-nortestosterone derivatives often exhibit cross-reactivity with the progesterone receptor (PR). The structural modifications, including the addition of an 18-methyl group, can modulate this interaction. For instance, 11β-methyl-19-nortestosterone (11β-MNT) binds to the PR with an affinity similar to that of progesterone. oup.com The removal of the angular methyl group between the A and B rings in testosterone derivatives can lead to a tenfold increase in binding affinity for the progesterone receptor. While specific data for this compound is limited, its structural analog, 18-methylsegesterone acetate (18-methyl-SGA), which is a derivative of the 19-norprogesterone (B1209251) group, shows significantly increased progestogenic potency, suggesting strong interaction with the PR. wikipedia.org

In Vitro Transcriptional Regulation and Reporter Gene Assays Mediated by this compound

Reporter gene assays are valuable in vitro tools to assess the functional consequences of receptor binding, measuring the ability of a compound to activate or inhibit gene transcription. oup.com For instance, 7α-methyl-19-nortestosterone (MENT) has been shown to be a potent activator of androgen receptor-mediated transcription, being approximately 100 times more potent than testosterone in some assays. researchgate.net In progesterone receptor-mediated reporter gene assays, MENT exhibited 2.38 times more transcriptional activity than progesterone. bioscientifica.comresearchgate.net Similarly, various androgens, including MENT and DHT, have been shown to cause a dose-dependent increase in reporter gene activity in cells expressing a functional androgen receptor. bioscientifica.com These assays confirm that binding to the receptor translates into a biological response at the cellular level. nih.gov

Computational Chemistry and Molecular Docking Studies of this compound Receptor Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, provide valuable insights into the binding modes and interactions of ligands with their receptors at an atomic level. fu-berlin.defrontiersin.orgresearchgate.net These studies can help to explain the observed binding affinities and functional activities. For example, in silico modeling of methoxydienone (B195248), a related compound, and its metabolite 18-methylnandrolone with the human androgen receptor has been performed to understand their potential biological activity. qucosa.de Such computational approaches can compare the binding modes of synthetic steroids like 18-methylnandrolone to that of endogenous androgens like DHT. qucosa.de The structural features required for binding to different receptors, such as the membrane progesterone receptor α versus the nuclear progesterone receptor, can be elucidated through comparative molecular field analysis (CoMFA). nih.gov These computational studies are instrumental in rational drug design and in understanding the structure-activity relationships of novel steroidal compounds. fu-berlin.de

Metabolic Pathways and Enzyme Interactions of 18 Methyl 19 Nortestosterone

In Vitro Biotransformation Pathways of 18-Methyl-19-nortestosterone.nih.govqucosa.de

In vitro studies, often utilizing models such as human liver microsomes or specific cell lines like HepG2, are instrumental in elucidating the metabolic fate of this compound. nih.govqucosa.de These studies have identified a number of metabolites, shedding light on the primary routes of biotransformation.

Phase I metabolism of this compound primarily involves hydroxylation and reduction reactions. A notable metabolite identified in forensic urine samples is a putative this compound metabolite, which has become a key marker in doping analysis. nih.govqucosa.de Investigations into dietary supplements containing related compounds like methoxydienone (B195248) have suggested that this metabolite can be formed in vivo. nih.govqucosa.de While direct in vitro generation of this specific metabolite from methoxydienone using HepG2 cells was not observed, its presence in urine after administration confirms its metabolic origin. nih.gov

Studies have also explored the biotransformation of structurally similar 19-norsteroids, which can provide insights into the likely metabolic pathways for this compound. For instance, the metabolism of other 17-methylated steroids has been investigated to identify analogous long-term metabolites. dshs-koeln.de

Following Phase I modifications, this compound and its primary metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate excretion. The primary conjugation pathways are glucuronidation and sulfation. wur.nl

Analysis of urine samples reveals the presence of both glucuronide and sulfate (B86663) conjugates of various steroid metabolites. dshs-koeln.denih.gov For instance, the principal urinary metabolites of 19-nortestosterone, a related compound, are predominantly excreted as glucuronide and sulfate conjugates. nih.gov It is expected that this compound follows a similar pattern, with its hydroxylated metabolites being conjugated with glucuronic acid or sulfate. The analysis of these conjugates is a cornerstone of detecting the use of synthetic steroids in doping control. wur.nl

Identification and Characterization of Primary Metabolites.

Role of Cytochrome P450 Enzymes in this compound Metabolism.researchgate.netdrugbank.comnih.govnumberanalytics.com

Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, are central to the Phase I metabolism of a vast array of xenobiotics, including synthetic steroids. nih.govnumberanalytics.com These enzymes catalyze a variety of oxidative reactions, including hydroxylations, which are key initial steps in the biotransformation of this compound. researchgate.netbeilstein-journals.org

While specific studies detailing the interaction of each CYP isozyme with this compound are limited, it is known that CYP enzymes such as CYP3A4 are major contributors to steroid metabolism. nih.govscribd.comscribd.com The metabolism of other 19-norsteroids, like 7α-methyl-19-nortestosterone (MENT), has been shown to be mediated by CYP enzymes. researchgate.net Given the structural similarities, it is highly probable that CYP enzymes are responsible for the initial oxidative modifications of this compound. drugbank.com

Influence of Reductase and Aromatase Enzymes on this compound and its Metabolites (in vitro).nih.govwikipedia.orgoup.com

Reductase Enzymes: 5α-reductase is an enzyme that typically converts testosterone (B1683101) into the more potent androgen, dihydrotestosterone (B1667394) (DHT). oup.com However, many synthetic 19-nortestosterone derivatives are designed to be resistant to 5α-reduction. For example, 7α-methyl-19-nortestosterone (MENT) and 11β-methyl-19-nortestosterone (11β-MNT) are not substrates for 5α-reductase. nih.govwikipedia.orgoup.com This resistance to 5α-reduction is a key feature that can influence the androgenic profile of these compounds. It is plausible that this compound also exhibits resistance to 5α-reductase, a characteristic common to many 19-norsteroids.

Aromatase Enzyme: Aromatase (CYP19A1) is the enzyme responsible for converting androgens into estrogens. nih.govmdpi.com The potential for aromatization of 19-norsteroids is a topic of significant interest. While testosterone is readily aromatized to estradiol (B170435), the aromatization of 19-nortestosterone derivatives is more complex and often impeded. nih.gov The absence of the C19-methyl group, a key feature of 19-norsteroids, can hinder the typical aromatization process. researchgate.nettandfonline.com However, some studies suggest that aromatization of 19-norsteroids can occur in the liver, potentially through pathways not solely dependent on CYP19A1. researchgate.nettandfonline.com For instance, 7α-methyl-19-nortestosterone (MENT) can be converted by aromatase to an active estrogen. oup.com In contrast, other modified 19-norsteroids like dimethandrolone (B1241947) and 11β-MNT show no evidence of aromatization. nih.gov The susceptibility of this compound to aromatization in vitro remains an area for further investigation.

Glucuronidation and Sulfation Pathways in this compound Metabolism (in vitro).mdpi.comnih.gov

Phase II metabolism of this compound and its metabolites is dominated by glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively.

Glucuronidation: This is a major pathway for the elimination of steroids. mdpi.com The enzyme UGT2B17 is known to play a significant role in the glucuronidation of 19-norsteroids like dimethandrolone. mdpi.com Given the structural similarities, it is highly likely that UGT enzymes, including the polymorphic UGT2B17, are involved in the glucuronidation of this compound's hydroxylated metabolites. mdpi.com The resulting glucuronide conjugates are more water-soluble and readily excreted in urine. nih.gov

Sulfation: This is another important conjugation pathway for steroids. dshs-koeln.de Sulfate conjugates of 19-norsteroid metabolites are commonly found in urine. researchgate.net While specific in vitro data on the sulfation of this compound is not extensively available, the presence of sulfated metabolites of related compounds strongly suggests that this is a relevant metabolic route. nih.gov

Comparative Metabolism with Other 19-Norsteroids.nih.govmdpi.comwikipedia.org

The metabolism of this compound can be understood in the context of other 19-norsteroids. The core structure, lacking the C19-methyl group, is a defining feature that influences metabolic pathways.

Compared to its parent compound, 19-nortestosterone (nandrolone), the addition of the 18-methyl group in this compound can alter its interaction with metabolic enzymes. wikipedia.orgresearchgate.net This modification can affect the rate and profile of metabolites produced. For example, the presence of additional methyl groups in other 19-norsteroids like dimethandrolone (7α,11β-dimethyl-19-nortestosterone) significantly impacts their metabolism, including their resistance to aromatization. nih.gov

The primary metabolites of 19-nortestosterone are 19-norandrosterone (B1242311) and 19-noretiocholanolone, which are excreted as glucuronide and sulfate conjugates. nih.gov It is anticipated that this compound would produce analogous metabolites, with the additional 18-methyl group being retained or potentially undergoing further modification. The study of the metabolic fate of a range of 19-norsteroids helps in building a comprehensive picture of the biotransformation of this class of compounds. mdpi.com

Advanced Analytical Methodologies for 18 Methyl 19 Nortestosterone Research

Chromatographic Separation Techniques (e.g., GC, LC) for 18-Methyl-19-nortestosterone and Metabolites

Chromatographic techniques are fundamental to the analysis of this compound, providing the necessary separation from other endogenous and exogenous compounds present in complex biological samples. Both gas chromatography (GC) and liquid chromatography (LC) are extensively employed, often serving as the inlet for mass spectrometry detectors. qucosa.denih.gov

Gas Chromatography (GC): GC is a well-established technique for steroid analysis. nih.govdshs-koeln.de For this compound and its metabolites, GC analysis typically requires a derivatization step to increase the volatility and thermal stability of the analytes. qucosa.denih.gov A common derivatization agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) in combination with ammonium (B1175870) iodide and propane-2-thiol, which converts the steroid into its trimethylsilyl (B98337) (TMS) derivative. qucosa.de Another agent used is heptafluorobutyric acid anhydride (B1165640) (HFBA). nih.govtandfonline.com The separation is then achieved on a capillary column, such as a Phenomenex ZB-1ms or an HP Ultra 2, with a specific temperature program to ensure optimal resolution of the different steroid isomers and metabolites. qucosa.detandfonline.com

Liquid Chromatography (LC): LC, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), offers the advantage of analyzing thermally labile and less volatile compounds without the need for derivatization. qucosa.denih.gov Reversed-phase columns, such as C18, are commonly used for the separation of steroids. nih.govnih.govoup.com The mobile phase often consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, sometimes with additives like formic acid to improve ionization for subsequent mass spectrometric detection. nih.govresearchgate.net In some cases, tandem liquid chromatography (LC/LC), combining different chromatographic modes like chiral and reverse-phase chromatography, has been employed to separate challenging isomers, such as 11β-methyl-19-nortestosterone from endogenous testosterone (B1683101). nih.gov

Mass Spectrometry Approaches (e.g., GC-MS, LC-MS/MS, HRMS) for Identification and Quantification

Mass spectrometry (MS) is the gold standard for the definitive identification and sensitive quantification of this compound. qucosa.denih.govnih.gov It is almost always coupled with a chromatographic separation technique.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS. qucosa.denih.govdshs-koeln.de After separation on the GC column, the analytes are ionized, typically by electron ionization (EI), and the resulting ions are detected. qucosa.denih.gov For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often used. qucosa.dedshs-koeln.de This involves selecting a specific precursor ion, fragmenting it, and then monitoring one or more specific product ions. This technique, known as multiple reaction monitoring (MRM), significantly reduces background noise and allows for trace-level detection. qucosa.de

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a dominant technique for steroid analysis due to its high specificity and sensitivity, and its ability to analyze underivatized compounds. nih.govresearchgate.netasianpubs.org After separation by LC, the analytes are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), before entering the mass spectrometer. Similar to GC-MS/MS, LC-MS/MS operating in MRM mode provides excellent quantitative performance. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. mdpi.comlcms.cznih.gov This is particularly valuable in metabolite identification studies where reference standards may not be available. mdpi.com LC-HRMS can be used in both full-scan mode to get an overview of all ions present and in targeted SIM (selected ion monitoring) or DIA (data-independent acquisition) modes for quantitative and qualitative analysis. mdpi.comlcms.cz

Fragmentation Patterns and Diagnostic Ions

The identification of this compound and its metabolites by mass spectrometry relies on their characteristic fragmentation patterns. Under electron ionization, the derivatized forms of these steroids produce specific fragment ions. For instance, the di-heptafluorobutyryl (di-HFB) derivative of 19-nortestosterone exhibits a molecular ion at m/z 666 and characteristic fragment ions at m/z 453, 318, and 306. nih.govtandfonline.comacademax.com The trimethylsilyl (TMS) derivatives of 17-methyl steroids can undergo a Wagner-Meerwein rearrangement, leading to characteristic 17,17-dimethyl-18-norandrost-13-ene derivatives with distinct mass spectra. dshs-koeln.de

In collision-induced dissociation (CID) experiments in LC-MS/MS, protonated molecules of steroids like 11β-methyl-19-nortestosterone and testosterone, which are isomers, can produce some common fragment ions, making their chromatographic separation crucial. nih.gov However, they also produce unique fragments or have different relative abundances of fragments that can be used for their differentiation. nih.gov The study of these fragmentation patterns is essential for building reliable analytical methods. libretexts.org

Interactive Table: Diagnostic Ions for Nortestosterone Derivatives in GC-MS

| Derivative | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode | Reference |

|---|---|---|---|---|

| di-HFB | 666 | 453, 318, 306 | EI | nih.govtandfonline.comacademax.com |

| TMS | - | - | EI | dshs-koeln.de |

Quantitative Analysis in Research Matrices

Quantitative analysis of this compound in research matrices such as urine or plasma is typically performed using GC-MS/MS or LC-MS/MS with the aid of an internal standard. qucosa.denih.gov An internal standard, which is a structurally similar compound (often a deuterated analog) added to the sample at a known concentration, is used to correct for variations in sample preparation and instrument response. A calibration curve is constructed by analyzing a series of standards with known concentrations, and the concentration of the analyte in the unknown sample is determined by comparing its response to the calibration curve. nih.govnih.gov These methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the low picogram per milliliter (pg/mL) range, which is necessary for detecting the trace amounts of these compounds found in biological samples. nih.gov For example, an LC/LC-MS/MS method for 11β-methyl-19-nortestosterone reported an LLOQ of 50 pg/mL in serum. nih.gov

Spectroscopic Characterization (e.g., IR, UV-Vis) in Analytical Research

While mass spectrometry is the primary tool for identification, other spectroscopic techniques can provide complementary structural information, particularly during the synthesis and characterization of reference standards or artificial antigens for immunoassays. researchgate.netasianpubs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups (e.g., hydroxyl, carbonyl groups) in the molecule, confirming the success of a chemical synthesis. researchgate.netasianpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for compounds containing chromophores, such as the α,β-unsaturated ketone system present in this compound. researchgate.netasianpubs.org This technique can be used to monitor reactions and for quantification. For example, in the development of an ELISA for 19-nortestosterone, UV-Vis spectra were used to confirm the successful conjugation of the steroid to a protein carrier. researchgate.netasianpubs.org The absorbance is typically measured around 242 nm for these types of compounds. researchgate.net

Immunoanalytical Methods (e.g., ELISA) for Research Applications

Immunoanalytical methods, such as the enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective approach for screening a large number of samples for the presence of this compound or related compounds. researchgate.netasianpubs.orgr-biopharm.com These assays are based on the specific binding of an antibody to the target analyte. r-biopharm.com

In a competitive ELISA, the analyte in the sample competes with a labeled version of the analyte (the enzyme conjugate) for a limited number of antibody binding sites. r-biopharm.com The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample. r-biopharm.com While immunoassays are excellent for screening, they can sometimes show cross-reactivity with structurally similar compounds. Therefore, positive results from an immunoassay are typically considered presumptive and require confirmation by a more specific method like GC-MS or LC-MS/MS. researchgate.netr-biopharm.com The development of an ELISA involves synthesizing an artificial antigen by conjugating the steroid to a carrier protein like bovine serum albumin (BSA). researchgate.netasianpubs.org

Sample Preparation Strategies for Diverse Research Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before instrumental analysis. The choice of method depends on the matrix (e.g., urine, plasma, tissue) and the analytical technique being used. qucosa.denih.gov

Common strategies include:

Liquid-Liquid Extraction (LLE): This involves extracting the analytes from the aqueous sample into an immiscible organic solvent. nih.gov

Solid-Phase Extraction (SPE): This is a widely used technique that uses a solid sorbent (e.g., C18) to selectively retain the analytes from the sample matrix. nih.govnih.gov The analytes are then eluted with a small volume of a strong solvent.

Enzymatic Hydrolysis: Many steroids are excreted in urine as glucuronide or sulfate (B86663) conjugates. An enzymatic hydrolysis step, typically using β-glucuronidase, is often necessary to cleave these conjugates and release the free steroid for analysis. nih.govasianpubs.org

For example, a method for analyzing 19-nortestosterone in animal tissues involved enzymatic hydrolysis, followed by methanol (B129727) extraction, LLE with n-hexane, and cleanup using a C18 SPE cartridge before GC-MS analysis. nih.gov

Interactive Table: Sample Preparation Techniques for Steroid Analysis

| Technique | Description | Application Example | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Extraction of steroids from urine or plasma into an organic solvent. | nih.gov |

| Solid-Phase Extraction (SPE) | Use of a solid sorbent to isolate analytes from a liquid sample. | Cleanup of tissue extracts using a C18 cartridge. | nih.govnih.gov |

| Enzymatic Hydrolysis | Cleavage of conjugated metabolites using enzymes like β-glucuronidase. | Treatment of urine samples to release free steroids before extraction. | nih.govasianpubs.org |

Structure Activity Relationships and Rational Design in 18 Methyl 19 Nortestosterone Analogs

Impact of the 18-Methyl Group on Androgen Receptor Binding and Transactivation

The substitution of the angular methyl group at carbon 19 (C19) with a methyl group at carbon 18 (C18), which results in a 13-ethyl group, is a critical modification that significantly enhances androgenic potential. This structural change distinguishes 18-methyl-19-nortestosterone from its parent compound, 19-nortestosterone (nandrolone). The removal of the C19-methyl group alone tends to make the steroid molecule more planar, which can improve its binding affinity for the androgen receptor (AR). researchgate.net The subsequent addition of the C18-methyl group further refines this interaction, often leading to a substantial increase in potency, a principle observed in the development of progestins like levonorgestrel (B1675169) from norethisterone. wikipedia.org

Crystallographic studies of the human androgen receptor's ligand-binding domain (LBD) complexed with related 18-methylated steroids, such as tetrahydrogestrinone (B1233274) (THG), provide molecular-level insights. nih.gov The presence of the 18-methyl group contributes to an increased number of hydrophobic contacts within the receptor's ligand-binding pocket. nih.gov This enhanced interaction can lead to a higher binding affinity compared to natural androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). nih.gov Specifically, the 18-methyl group in THG induces a conformational shift in the amino acid residue Met895 within the AR, further stabilizing the ligand-receptor complex. nih.gov This stronger and more stable binding typically translates to more potent transactivation of androgen-responsive genes.

Stereochemical Influence on Molecular Recognition and Pharmacological Activity

The three-dimensional arrangement of atoms, or stereochemistry, is paramount for a steroid's ability to be recognized by and activate its receptor. The specific isomeric form of this compound, correctly named (8R,9S,10R,13S,14S,17S)-13-ethyl-17-hydroxy-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one, dictates its precise fit within the androgen receptor's binding site. nih.gov

The interaction between a steroid and its receptor is highly specific, akin to a key fitting into a lock. The defined stereochemistry at each chiral center of the steroid nucleus ensures that the functional groups, such as the 17β-hydroxyl and the 3-keto group, are correctly oriented to form crucial hydrogen bonds with specific amino acid residues in the receptor, like Asn705, Gln711, Arg752, and Thr877. researchgate.net Any deviation from this specific stereochemical configuration would drastically reduce or eliminate the molecule's ability to bind to the receptor and elicit a pharmacological response. The planarity of the 19-nor steroid backbone, combined with the specific spatial orientation of the 13-ethyl (18-methyl) group, is a key determinant of its high-affinity binding and potent androgenic activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies and Computational Modeling

Quantitative structure-activity relationship (QSAR) studies and computational modeling are powerful tools used to understand and predict the biological activity of steroids based on their chemical structures. kg.ac.rsnih.gov These in silico methods correlate specific, quantifiable molecular descriptors with the observed anabolic and androgenic activities of a series of compounds. nih.gov

For 19-nortestosterone derivatives, QSAR studies have revealed that the following descriptors are critical for their interaction with the androgen receptor:

Electronic Properties: The electronic characteristics of the steroid molecule are significantly related to its biological activity. nih.gov Key descriptors include the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the chemical potential, and the partial charges of specific carbon atoms within the steroid nucleus. nih.gov

Dipole Moment: The total dipole moment of the molecule has been identified as an important factor in the QSAR equations, suggesting its role in the steroid-receptor interaction. nih.gov

Topological and Geometrical Descriptors: These descriptors quantify the shape, size, and connectivity of the molecule, which are fundamental to its fit within the receptor's binding pocket. kg.ac.rs

Computational modeling has also been employed to study the binding of 18-methyl steroids to the androgen receptor, providing an estimate of the interaction by comparing it with known endogenous ligands. qucosa.de These approaches are valuable for screening virtual compounds and guiding the synthesis of new, potentially more effective anabolic-androgenic steroids. nih.gov

| Descriptor Type | Specific Descriptors | Significance in Steroid-Receptor Interaction | Source |

|---|---|---|---|

| Electronic | HOMO-LUMO Energy Gap, Partial Charges, Chemical Potential | Governs the electronic compatibility and key interactions with receptor site amino acids. | nih.gov |

| Electronic | Total Dipole Moment | Influences the molecule's orientation and electrostatic interaction within the binding pocket. | nih.gov |

| Topological/Geometrical | Molecular Shape, Connectivity Indices, Radial Distribution Functions | Describes the steric fit of the ligand into the receptor, essential for high-affinity binding. | kg.ac.rs |

Comparative Molecular Pharmacology of this compound with Other Synthetic Steroids

The pharmacological profile of this compound and its analogs is best understood when compared to other natural and synthetic steroids. The removal of the C19-methyl group and the addition of the C18-methyl group are foundational changes that generally increase androgenic potency over testosterone. researchgate.net

Derivatives of this compound often exhibit very high binding affinity for the androgen receptor. Tetrahydrogestrinone (THG), a well-known derivative, binds to the human AR with a higher affinity than the potent natural androgen DHT. nih.gov In one study measuring the displacement of a radiolabeled ligand from the AR, THG was set as the 100% benchmark, with DHT showing a relative potency of 58% and testosterone showing only 7%. nih.gov

Other synthetic steroids like norbolethone (B1663206) (17α-ethyl-18-methyl-19-nortestosterone) are also known to be potent androgens. researchgate.netmdpi.com The combination of the 19-nor structure, the 18-methyl group, and often a 17α-alkylation results in compounds with significantly enhanced androgenic activity compared to their parent structures. researchgate.netnih.gov However, not all 18-methylated steroids are strong androgens; for example, 18-methylsegesterone acetate (B1210297), a derivative from the 19-norprogesterone (B1209251) family, has negligible affinity for the androgen receptor, highlighting how other structural features can direct the molecule's activity toward different receptors. wikipedia.org

| Compound | Key Structural Features | Relative Androgen Receptor Binding/Potency | Source |

|---|---|---|---|

| Testosterone | Androstane (B1237026) skeleton (C19-methyl present) | Baseline androgen | nih.gov |

| Dihydrotestosterone (DHT) | 5α-reduced, Androstane skeleton | Higher than testosterone | nih.gov |

| Nandrolone (19-Nortestosterone) | Estrane skeleton (No C19-methyl) | Increased anabolic-to-androgenic ratio; improved AR affinity over testosterone. | researchgate.netwikipedia.org |

| This compound | 19-Nor, 18-Methyl (13-ethyl) group | Potent androgen, serves as a scaffold for other potent steroids. | researchgate.netnih.gov |

| Levonorgestrel | 19-Nor, 18-Methyl, 17α-ethynyl | Primarily a progestin, but possesses significant androgenic activity. | nih.goviptsalipur.org |

| Norbolethone | 19-Nor, 18-Methyl, 17α-ethyl | Potent synthetic androgen. | researchgate.netmdpi.com |

| Tetrahydrogestrinone (THG) | 19-Nor, 18-Methyl, 17α-ethyl, Δ9,11 | Very high AR binding affinity, greater than DHT. | nih.govwikipedia.org |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 18-Methyl-19-nortestosterone with high purity?

- Methodology : Synthesis typically involves stereoselective alkylation at the C18 position of 19-nortestosterone derivatives. Key steps include:

- Use of Grignard reagents or organocuprates for methyl group introduction .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., methanol/water mixtures) to achieve >98% purity .

- Characterization via NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

- Validation : Compare melting points and spectroscopic data with literature values (e.g., CAS RN 3764-87-2) .

Q. How can researchers detect and quantify this compound in biological matrices?

- Analytical Methods :

- ELISA : Competitive enzyme immunoassays using anti-19-nortestosterone antibodies (cross-reactivity: 18-Methyl derivative ~85–90%). Validate with spiked samples (recovery rates: 90–110%) .

- LC-MS/MS : Employ C18 columns with ESI+ ionization. Monitor transitions m/z 289→271 (quantifier) and m/z 289→253 (qualifier) .

- Sample Prep : Hydrolyze conjugates using β-glucuronidase/arylsulfatase, followed by liquid-liquid extraction (ethyl acetate) and SPE cleanup .

Q. What structural features distinguish this compound from related steroids like nandrolone or trenbolone?

- Key Differences :

- C18 Methylation : Unique to this compound, absent in nandrolone (C19-nortestosterone) .

- A-ring Modifications : Unlike trenbolone (Δ1,4-dien-3-one), this compound retains the Δ4-3-keto configuration .

- Analytical Confirmation : Use X-ray crystallography or NOE NMR to resolve stereochemical ambiguities .

Advanced Research Questions

Q. How do metabolic pathways of this compound influence its detection windows in doping control studies?

- Metabolite Identification :

- Phase I Metabolism : Hepatic reduction (5α/5β-dihydro metabolites) and hydroxylation (16α/6β positions) .

- Phase II Conjugation : Glucuronidation predominates over sulfation, detectable in urine for 7–14 days post-administration .

- Challenges : Differentiate endogenous steroids (e.g., epitestosterone) using carbon isotope ratio MS (CIR-MS) to confirm exogenous origin .

Q. What experimental strategies resolve contradictions in receptor-binding affinity data for this compound?

- Data Discrepancies : Reported androgen receptor (AR) binding affinities vary (e.g., 150–220% relative to DHT). Address via:

- Standardized Assays : Use radiolabeled [³H]-R1881 in competitive binding assays with AR-transfected HEK293 cells .

- Control Variables : Normalize for protein concentration, incubation time, and temperature (e.g., 4°C vs. 37°C) .

- Cross-Validation : Compare results with transcriptional activation assays (e.g., luciferase reporters) to confirm functional activity .

Q. How can researchers optimize in vivo models to study the anabolic-to-androgenic ratio (A:A) of this compound?

- Model Selection :

- Rodent Studies : Use orchidectomized rats to eliminate endogenous testosterone. Measure levator ani muscle mass (anabolic) vs. seminal vesicle weight (androgenic) .

- Dose-Response : Administer 0.1–10 mg/kg/day subcutaneously for 28 days; include positive controls (e.g., testosterone propionate) .

Methodological Best Practices

Q. What quality control measures are essential for ensuring reproducibility in this compound studies?

- Synthesis : Document reaction yields, purification steps, and analytical data in supplementary materials .

- Bioassays : Adhere to CONSORT guidelines for reporting in vivo experiments, including randomization, blinding, and sample-size justification .

- Data Sharing : Deposit raw spectral data (e.g., NMR, MS) in public repositories like Zenodo or Figshare .

Q. How should researchers address discrepancies between in vitro and in vivo potency data?

- Hypothesis Testing :

- Pharmacokinetics : Measure plasma half-life and tissue distribution (e.g., LC-MS/MS) to assess bioavailability .

- Metabolite Activity : Test synthesized metabolites (e.g., 6β-hydroxy derivatives) in receptor-binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.